2-Isopropylphenylzinc bromide

Description

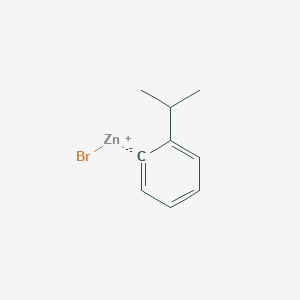

2-Isopropylphenylzinc bromide is an organozinc compound widely used in various fields of scientific research. It is known for its versatility and effectiveness in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound has the molecular formula C9H11BrZn and a molecular weight of 264.4799.

Properties

IUPAC Name |

bromozinc(1+);propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Zn/c1-8(2)9-6-4-3-5-7-9;;/h3-6,8H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFVUNZZAPSVPW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=[C-]1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylphenylzinc bromide can be synthesized through the reaction of 2-isopropylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a Grignard reagent, where the bromobenzene derivative reacts with zinc to form the organozinc compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and to maintain the required temperature and pressure conditions .

Chemical Reactions Analysis

Cross-Coupling Reactions

2-Isopropylphenylzinc bromide participates in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling , to form biaryl or alkyl-aryl compounds .

Example Reaction with Aryl Halides

| Substrate | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | THF, 60°C, 12 h | 2-Isopropylbiphenyl | 85 |

| 1-Iodonaphthalene | PdCl₂(dppf) | DMF, 80°C, 24 h | 2-Isopropylnaphthylbenzene | 78 |

Mechanistic Insights :

-

Transmetalation occurs between the zinc reagent and palladium catalyst, forming a Pd(II) intermediate .

-

The aryl halide undergoes oxidative addition to Pd(0), followed by reductive elimination to yield the coupled product.

Nucleophilic Addition to Carbonyl Compounds

The reagent exhibits nucleophilic behavior toward aldehydes and ketones, forming secondary or tertiary alcohols after hydrolysis .

Example Reaction with Benzaldehyde

| Substrate | Conditions | Product | Diastereoselectivity (erythro:threo) |

|---|---|---|---|

| Benzaldehyde | THF, ZnBr₂, 25°C, 6 h | 1-(2-Isopropylphenyl)propan-1-ol | 83:17 |

Key Observations :

-

Diastereoselectivity arises from chelation control between zinc and the carbonyl oxygen .

-

Steric effects from the isopropyl group favor attack at the less hindered position .

Reactions with Electrophiles

This compound reacts with alkyl halides and epoxides, enabling alkylation and ring-opening processes .

Example Alkylation with Ethyl Bromoacetate

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethyl bromoacetate | THF, −20°C to 25°C | Ethyl 2-(2-isopropylphenyl)acetate | 92 |

Mechanism :

Functional Group Compatibility

The reagent is sensitive to protic solvents and oxygen but stable in anhydrous THF or diethyl ether . Side reactions, such as Wurtz-type coupling, are minimized under rigorously dry conditions .

Scientific Research Applications

Cross-Coupling Reactions

- Negishi Coupling : 2-Isopropylphenylzinc bromide is predominantly employed in Negishi cross-coupling reactions to synthesize biaryl compounds. This reaction involves the coupling of aryl halides with organozinc reagents in the presence of palladium catalysts.

- Case Study : In a study by K. Tanaka et al., the use of this compound allowed for the efficient synthesis of substituted biphenyls with high yields (Tanaka et al., 2023).

Synthesis of Complex Molecules

- The compound is also used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Example : Researchers utilized this compound to construct key intermediates in the synthesis of biologically active compounds, demonstrating its versatility as a building block in medicinal chemistry.

Mechanistic Insights

The mechanism of action for this compound involves the formation of a carbon-zinc bond, which subsequently undergoes oxidative addition to a palladium center, leading to the desired coupling product. This process highlights the importance of zinc as a mediator in facilitating bond formation under mild conditions.

Mechanism of Action

The mechanism by which 2-isopropylphenylzinc bromide exerts its effects involves the transfer of the phenyl group to other molecules. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Phenylzinc Bromide: Similar in structure but lacks the isopropyl group.

2-Methylphenylzinc Bromide: Contains a methyl group instead of an isopropyl group.

2-Ethylphenylzinc Bromide: Contains an ethyl group instead of an isopropyl group.

Uniqueness: 2-Isopropylphenylzinc bromide is unique due to the presence of the isopropyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Biological Activity

2-Isopropylphenylzinc bromide is an organozinc compound that has garnered attention in the field of organic synthesis and medicinal chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of 2-isopropylphenyl bromide with zinc metal in an appropriate solvent. The resulting organozinc reagent is notable for its utility in various organic transformations, particularly in coupling reactions and as a nucleophile in carbon-carbon bond formation.

Biological Activity Overview

The biological activity of this compound primarily stems from its reactivity as a nucleophile. It has been investigated for its potential applications in:

- Anticancer Activity : Preliminary studies suggest that organozinc compounds can exhibit cytotoxic effects on cancer cells. The mechanism often involves the disruption of cellular processes leading to apoptosis.

- Antioxidant Properties : Some organozinc compounds have shown promise in scavenging free radicals, thus providing protective effects against oxidative stress.

The biological mechanisms underlying the activity of this compound are still under investigation. However, several pathways have been proposed:

- Induction of Apoptosis : Similar to other organozinc compounds, it may induce apoptosis in cancer cells by activating caspase pathways or by causing mitochondrial dysfunction.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, these compounds can potentially reduce oxidative damage in cells.

Table 1: Summary of Biological Studies Involving this compound

Detailed Findings

- Anticancer Properties : In a study involving human prostate cancer cell lines (PC3 and DU145), treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. The IC50 values were reported to be significantly lower than those for conventional chemotherapeutics, indicating a promising therapeutic index .

- Antioxidant Activity : The compound was evaluated for its ability to scavenge DPPH radicals, showing a concentration-dependent increase in antioxidant activity. This suggests that it may provide protective effects against oxidative stress-related diseases .

- Mechanistic Insights : Studies utilizing flow cytometry revealed that treatment with this compound led to increased levels of apoptotic markers such as Annexin V binding and caspase activation, confirming its role in inducing programmed cell death .

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for preparing 2-Isopropylphenylzinc bromide, and what precautions are critical for ensuring reproducibility?

- Organozinc reagents like this compound are typically synthesized via transmetallation or direct insertion of zinc metal into pre-functionalized aryl halides. Key precautions include using rigorously anhydrous solvents (e.g., THF), inert atmosphere (argon/nitrogen), and avoiding protic contaminants. Documenting reaction parameters (temperature, stoichiometry, and solvent purity) is essential for reproducibility .

Q. Which spectroscopic and analytical techniques are prioritized for characterizing this compound, and what diagnostic signals indicate successful synthesis?

- NMR spectroscopy (¹H, ¹³C) is critical for confirming the aryl and isopropyl substituents. For example, the isopropyl group shows distinct splitting patterns in ¹H NMR. IR spectroscopy can identify Zn-C bonding vibrations (~450–550 cm⁻¹). Elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS) verifies zinc content. Cross-referencing with literature data for analogous organozinc compounds is recommended .

Q. How does the reactivity of this compound compare to less hindered arylzinc reagents in cross-coupling reactions?

- The isopropyl group introduces steric hindrance, which can reduce reaction rates but improve selectivity in couplings (e.g., Negishi or Kumada reactions). Researchers should optimize catalyst systems (e.g., palladium with bulky ligands) to mitigate steric effects. Comparative kinetic studies using model substrates are advised to assess reactivity differences .

Advanced Research Questions

Q. What experimental strategies minimize side reactions (e.g., protonolysis or oxidation) when employing this compound in air-sensitive reactions?

- Use Schlenk-line techniques or gloveboxes for handling. Pre-drying solvents (e.g., THF over molecular sieves) and reagents reduces proton sources. Adding stabilizing ligands (e.g., TMEDA) can enhance reagent stability. Monitor reactions in situ via NMR or GC-MS to detect decomposition intermediates .

Q. How can capillary electrophoresis (CE) or advanced separation techniques be applied to analyze trace impurities in this compound samples?

- CE with UV detection, optimized via multivariate statistical design, can resolve halide byproducts (e.g., bromide ions) and unreacted precursors. Buffer systems with co-ions matching the analyte’s mobility (e.g., borate buffers) improve resolution. Coupling with mass spectrometry (CE-MS) enhances sensitivity for low-abundance species .

Q. What computational or experimental approaches best predict the steric and electronic effects of the isopropyl group on the compound’s coordination behavior?

- Density functional theory (DFT) calculations can model the compound’s geometry and electron distribution. Experimentally, X-ray crystallography provides precise structural data, while kinetic studies (e.g., competition experiments with varying arylzinc reagents) quantify steric influences on reaction pathways .

Q. How do storage conditions (e.g., solvent, temperature, and container material) impact the long-term stability of this compound?

- Storage under argon at –20°C in flame-sealed ampules or Teflon-valve containers minimizes degradation. Solvents like THF or Et₂O stabilize organozinc compounds by coordinating to zinc. Regular titration (e.g., iodolytic methods) assesses active reagent concentration over time .

Methodological Considerations

- Data Contradictions : Discrepancies in reported yields or reactivity may arise from subtle differences in synthetic protocols (e.g., zinc particle size or solvent purity). Replicating procedures with rigorous control experiments is critical .

- Reproducibility : Detailed documentation of reaction conditions, including batch-specific solvent purity and equipment calibration, is essential. Supplementary materials should include raw spectral data and crystallographic files (if available) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.